Molecular Docking: Enhanced Binding Affinity to COX-2 (Prostaglandin Synthase-2) Compared to Diclofenac
In molecular docking simulations against prostaglandin synthase-2 (COX-2), a key target for anti-inflammatory drug discovery, 6-Chloro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine exhibited a calculated binding affinity of -9.2 kcal/mol, which is notably more favorable than the binding affinity of -7.6 kcal/mol calculated for the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac under the same computational conditions . This provides a class-level inference for the potential of this scaffold in COX-2 inhibition.
| Evidence Dimension | Calculated binding affinity (ΔG, kcal/mol) to prostaglandin synthase-2 (COX-2) |
|---|---|
| Target Compound Data | -9.2 kcal/mol |
| Comparator Or Baseline | Diclofenac: -7.6 kcal/mol |
| Quantified Difference | 1.6 kcal/mol (more favorable binding) |
| Conditions | Molecular docking simulation (in silico) |
Why This Matters
A 1.6 kcal/mol improvement in predicted binding energy is substantial in structure-based drug design, suggesting a potentially higher hit rate and potency in subsequent in vitro enzymatic assays for anti-inflammatory programs.
